4-Bromo-3-methyl-benzenethiol
Overview
Description
4-Bromo-3-methyl-benzenethiol is an organic compound with the molecular formula C7H7BrS It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-benzenethiol typically involves the bromination of 3-methylbenzenethiol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the generation of hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The bromine atom can be reduced to form the corresponding methylbenzenethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium amide (NaNH2) or sodium methoxide (NaOCH3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Bromo-3-methylbenzenesulfonic acid or 4-Bromo-3-methylbenzenedisulfide.
Reduction: 3-Methylbenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-methyl-benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific electronic and structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to potential applications in enzyme inhibition and drug design. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Bromo-benzenethiol: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-benzenethiol:
4-Chloro-3-methyl-benzenethiol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness: 4-Bromo-3-methyl-benzenethiol is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-3-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWLHDEWPQTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576478 | |
Record name | 4-Bromo-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14395-52-9 | |
Record name | 4-Bromo-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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